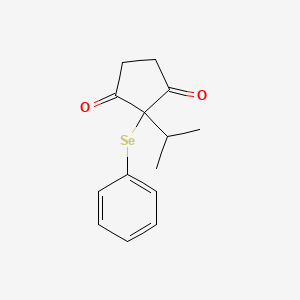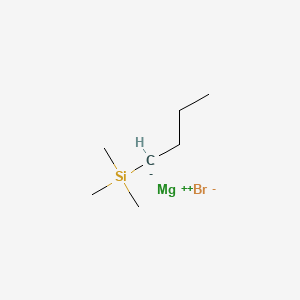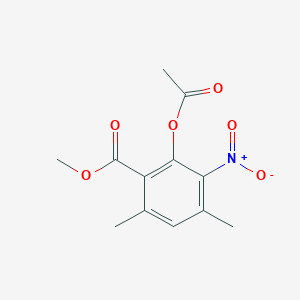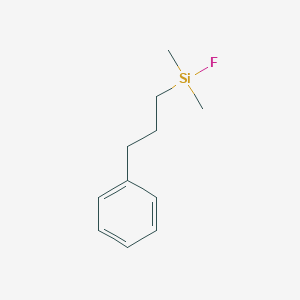![molecular formula C28H24 B14380181 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene CAS No. 88172-49-0](/img/structure/B14380181.png)
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives These compounds are known for their unique structural properties, which include a fluorene core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it more nucleophilic.
Substitution Reaction: The deprotonated fluorene reacts with 2-methylbenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorenes with different functional groups
Aplicaciones Científicas De Investigación
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)-2-propanamine
- 2-Methyl-3-phenyl-propionamide
- 4-ME-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, which include the fluorene core and the presence of two methylphenyl groups
Propiedades
Número CAS |
88172-49-0 |
|---|---|
Fórmula molecular |
C28H24 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
9-(2-methylphenyl)-9-[(2-methylphenyl)methyl]fluorene |
InChI |
InChI=1S/C28H24/c1-20-11-3-5-13-22(20)19-28(25-16-8-4-12-21(25)2)26-17-9-6-14-23(26)24-15-7-10-18-27(24)28/h3-18H,19H2,1-2H3 |
Clave InChI |
XUQVYGJTAOBQAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)



![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)


![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)

